molecular formula C14H12N2O2 B12439077 N-(2-methoxyphenyl)benzo[d]oxazol-2-amine

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine

Cat. No.: B12439077
M. Wt: 240.26 g/mol
InChI Key: JJIZYUIEMXPWQS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C14H12N2O2 It is known for its unique structure, which includes a benzo[d]oxazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminophenol with 2-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzo[d]oxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine and a solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with enzymes and receptors, modulating their activity. The compound can affect various biochemical pathways, including those involved in cell signaling and metabolism. Molecular docking studies have revealed its binding affinity to certain proteins, which helps in understanding its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)benzo[d]oxazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group at the 2-position of the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C14H12N2O2/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16)

InChI Key

JJIZYUIEMXPWQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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